4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C24H21BrN2O5 This compound is notable for its unique structure, which includes a bromine atom, a carbohydrazonoyl group, and a dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Carbohydrazonoyl Intermediate: This step involves the reaction of 2-methylbenzoyl chloride with hydrazine to form the carbohydrazonoyl intermediate.
Bromination: The intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Esterification: Finally, the brominated intermediate is esterified with 3,4-dimethoxybenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.
Reduction: Reduction reactions can target the carbohydrazonoyl group, potentially converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbohydrazonoyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are studied for their potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbohydrazonoyl group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(2-methylbenzoyl)hydrazono)phenyl benzoate
- 4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, 4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate stands out due to the presence of both bromine and dimethoxy groups, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
765275-89-6 |
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Molecular Formula |
C24H21BrN2O5 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C24H21BrN2O5/c1-15-6-4-5-7-19(15)23(28)27-26-14-17-12-18(25)9-11-20(17)32-24(29)16-8-10-21(30-2)22(13-16)31-3/h4-14H,1-3H3,(H,27,28)/b26-14+ |
InChI Key |
DJFWBYAEVSKMKH-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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